Hexanethiol, 6-fluoro-
CAS No.: 408-09-3
Cat. No.: VC17983329
Molecular Formula: C6H13FS
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 408-09-3 |
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Molecular Formula | C6H13FS |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 6-fluorohexane-1-thiol |
Standard InChI | InChI=1S/C6H13FS/c7-5-3-1-2-4-6-8/h8H,1-6H2 |
Standard InChI Key | YEJIOOCWBINOSK-UHFFFAOYSA-N |
Canonical SMILES | C(CCCS)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Fluorohexanethiol, systematically named 6-fluorohexane-1-thiol, belongs to the class of organofluorine thiols. Its molecular formula, C₆H₁₃FS, corresponds to a molecular weight of 136.22 g/mol. The compound’s structure consists of a linear hexane backbone with a thiol group at the first carbon and a fluorine atom at the sixth carbon .
Table 1: Fundamental Molecular Data
Property | Value | Source |
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IUPAC Name | 6-fluorohexane-1-thiol | |
SMILES | C(CCCS)CCF | |
InChI Key | YEJIOOCWBINOSK-UHFFFAOYSA-N | |
Molecular Formula | C₆H₁₃FS | |
Monoisotopic Mass | 136.22 g/mol |
Synthetic Pathways and Challenges
Hypothesized Synthesis Routes
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Nucleophilic Displacement:
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Reacting 6-bromohexane-1-thiol with a fluorinating agent (e.g., KF or AgF) under polar aprotic conditions.
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Challenges include controlling regioselectivity and avoiding oxidation of the thiol group.
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Thiol-Ene Reaction:
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Introducing fluorine via radical-mediated addition to a hexene thiol precursor.
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Requires strict anhydrous conditions to prevent disulfide formation.
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Purification and Stability Considerations
Thiols are prone to oxidation, forming disulfides. Storage under inert gas (e.g., nitrogen) at low temperatures (-20°C) is recommended, as seen in protocols for 6-hydroxy-1-hexanethiol . Fluorinated thiols may exhibit enhanced stability due to fluorine’s electron-withdrawing effects, but empirical validation is needed .
Physicochemical Properties
Predicted and Experimental Data
PubChemLite provides limited experimental data, but computational predictions offer insights:
Table 2: Collision Cross-Section (CCS) Predictions
This CCS value suggests a compact gas-phase structure, relevant for mass spectrometry applications.
Comparative Analysis with Analogues
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Boiling Point: Fluoroalkanes generally exhibit lower boiling points than their hydroxyl counterparts. For example, 6-(ferrocenyl)hexanethiol boils at 321–353°C , but fluorine’s smaller atomic radius may reduce this value for 6-fluorohexanethiol.
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Solubility: Expected to be low in polar solvents (e.g., water) due to fluorine’s hydrophobicity, aligning with trends in fluorinated SAMs .
Applications in Materials Science and Nanotechnology
Surface Modification and SAMs
Mixed SAMs incorporating fluorinated thiols could exploit fluorine’s low surface energy (≈18 mN/m) to create anti-fouling coatings. For instance, hydroxy-terminated thiols like 11-hydroxy-1-undecanethiol prevent non-specific protein adsorption on gold surfaces . By substituting hydroxyl with fluorine, 6-fluorohexanethiol might enhance repellency toward polar contaminants, though experimental verification is required .
Fluorinated Coatings
Patent literature describes fluorinated polyethers in hardcoats for ink repellency . Integrating 6-fluorohexanethiol into copolymer matrices could synergize thiol-based crosslinking with fluorine’s surface-active properties, potentially improving scratch resistance and chemical durability .
Hazard Statement | Interpretation | Source |
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H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Mitigation Strategies
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Use nitrile gloves and goggles during handling.
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective fluorination methods to avoid byproducts.
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SAM Performance Studies: Testing 6-fluorohexanethiol in mixed monolayers for anti-adhesion coatings.
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Toxicological Assessments: Evaluating long-term exposure risks in industrial settings.
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